molecular formula C13H15NO2 B1298605 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 3648-78-0

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1298605
CAS No.: 3648-78-0
M. Wt: 217.26 g/mol
InChI Key: AEDAKKUAAMXNOA-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

The synthetic utility of compounds related to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is highlighted by their role in the formation of pyranopyrimidine scaffolds, which are crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research on hybrid catalysts for synthesizing substituted pyranopyrimidine derivatives through one-pot multicomponent reactions indicates the importance of such compounds in developing lead molecules. These studies employ various catalysts including organocatalysts, metal catalysts, and green solvents, demonstrating the compound's relevance in synthetic organic chemistry and drug development (Parmar, Vala, & Patel, 2023).

Anticancer Research

In anticancer research, the structural features of compounds related to this compound have been explored for their potential in creating new drugs with high tumor specificity and reduced toxicity. The synthesis and investigation of various groups of compounds have led to identifying candidates with promising therapeutic effects and minimal keratinocyte toxicity, indicating the utility of such structures in designing safer anticancer drugs (Sugita et al., 2017).

Material Science

In material science, compounds with pyran structures, similar to this compound, are integral to developing polymer-inorganic thermoelectric nanocomposite materials. These materials, combining conducting polymers with inorganic thermoelectric materials, show potential for enhanced thermoelectric performance, highlighting the importance of such chemical structures in advancing new materials for energy conversion (Du et al., 2012).

Pharmacological Interest

The pharmacological interest in morpholine and pyrans derivatives, closely related to the chemical structure of interest, showcases a broad spectrum of activities. The presence of a pyran ring is a common feature in biologically active compounds, playing a crucial role in biochemistry and medicinal chemistry. This review emphasizes the ongoing exploration and methodology development for creating novel derivatives with significant pharmacophoric activities, underlying the chemical structure's versatility in drug discovery (Asif & Imran, 2019).

Safety and Hazards

“4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . If it gets in the eyes, rinse cautiously with water .

Properties

IUPAC Name

4-(4-methoxyphenyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDAKKUAAMXNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359605
Record name 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-78-0
Record name Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxyphenylacetonitrile (5 g, 34 mmol) and NaH (2.8 g, 71 mmol) in DMSO (50 ml) was added 2-chloroethyl ether (5.3 g, 37 mmol) with cooling. The mixture was stirred at room temperature for 3 h, quenched with water, and extracted with CH2Cl2. The combined extracts were dried (Na2SO4) and concentrated in vacuo to give an oil which was purified by a column chromatography to give Compound 88 (5.3 g, 24 mmol, 71%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

A mixture of NaH (3.1 g, 76 mmol) in 100 mL NMP stirred at 0° C., was treated dropwise with the mixture of 2-(4-methoxyphenyl)acetonitrile (4.5 g, 31 mmol) and 1-bromo-2-(2-bromoethoxy)ethane (7.1 g, 31 mmol) in 30 mL ether. The mixture was allowed to warm to room temperature and stirred for 5 hours, M+Na=240. The mixture was carefully quenched with 100 mL H2O, and the pH was adjusted to 5. The mixture was extracted with ether (3×100 mL). The combined organic layers were washed with H2O (3×50 mL) and brine (20 mL). The organic layer was dried over anhydrous Na2SO4, concentrated in vacuo, and purified by column chromatography eluting with 10-20% EtOAc/hexane to give 5.2 g of the product as a pale yellow oil. MS (m/z)=240 (M+H)+.
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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